

The Pharmacological Profile of N-Allylnornuciferine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of October 2025, publicly available pharmacological data for N-

AllyInornuciferine is limited. This document provides a detailed pharmacological profile of its parent compound, nuciferine, to serve as a foundational reference for researchers, scientists, and drug development professionals. The N-allyl substitution on the nitrogen of the aporphine structure may alter the affinity and efficacy at various receptors; therefore, the data presented here for nuciferine should be considered a proxy and a starting point for the investigation of **N-AllyInornuciferine**.

Nuciferine is an aporphine alkaloid found in the plants Nymphaea caerulea and Nelumbo nucifera. It exhibits a complex pharmacological profile with interactions at multiple dopamine and serotonin receptors, suggesting potential applications in the treatment of various central nervous system disorders.[1]

Quantitative Pharmacological Data

The following tables summarize the in vitro receptor binding affinities and functional activities of nuciferine.

Table 1: Receptor Binding Affinities of Nuciferine

Receptor Target	Radioligand	Kı (nM)	
5-HT _{2a}	[³H]Ketanserin	478	
5-HT _{2r}	[³H]Mesulergine	131	
5-HT ₂₀	[³H]LSD	1000	
5-HT ₆	[³H]LSD	700	
5-HT ₇	[³ H]5-CT	150	
D ₂	[³H]Spiperone	64	
D4	[³H]Nemonapride	2000	
D ₅	[³ H]SCH23390	2600	
Dopamine Transporter (DAT)	[³ H]WIN35428	>10000	

Data sourced from the NIMH Psychoactive Drug Screening Program (PDSP) and related publications.[2]

Table 2: Functional Activity of Nuciferine

Receptor Target	Assay Type	Parameter	Value	Functional Activity
5-HT _{1a}	G _i Activation	EC50 (nM)	3200	Agonist
5-HT _{2a}	Ca ²⁺ Flux	IC50 (nM)	478	Antagonist
5-HT ₂ r	Ca ²⁺ Flux	IC50 (nM)	131	Antagonist
5-HT ₂₀	Ca ²⁺ Flux	IC50 (nM)	1000	Antagonist
5-HT ₆	Gs-cAMP Accumulation	EC ₅₀ (nM) / E _{max} (%)	700 / 17.3	Partial Agonist
5-HT ₇	G _s -cAMP Accumulation	IC50 (nM)	150	Inverse Agonist
D ₂	G _i Activation	EC50 (nM) / Emax (%)	64 / 67	Partial Agonist
D4	G _i Activation	EC50 (nM)	2000	Agonist
D ₅	Gs-cAMP Accumulation	EC50 (nM) / Emax (%)	2600 / 50	Partial Agonist

Data sourced from Farrell et al. (2016). E_{max} is the maximal effect relative to the endogenous agonist.[2][3]

In Vivo Pharmacology

In rodent models, nuciferine has demonstrated effects consistent with atypical antipsychotic drugs. These include the inhibition of phencyclidine (PCP)-induced locomotor activity and the restoration of PCP-induced deficits in prepulse inhibition, without inducing catalepsy.[1][4] Nuciferine also blocks the head-twitch response induced by 5-HT_{2a} agonists.[2]

Pharmacokinetics of Nuciferine and N-Nornuciferine

A study in rats provided pharmacokinetic data for both nuciferine and its metabolite, N-nornuciferine, after oral and intravenous administration of a lotus leaf alkaloid fraction.

Table 3: Pharmacokinetic Parameters in Rats

Compound	Administrat ion	C _{max} (µg/mL)	T _{max} (h)	t ₁ / ₂ (h)	Oral Bioavailabil ity (%)
Nuciferine	Oral (50 mg/kg)	1.71	0.9	2.09	58.13
N- Nornuciferine	Oral (50 mg/kg)	0.57	1.65	3.84	79.91
Nuciferine	IV (10 mg/kg)	-	-	2.09	-
N- Nornuciferine	IV (10 mg/kg)	-	-	3.84	-

Both compounds were found to cross the blood-brain barrier.[5][6][7]

Experimental Protocols

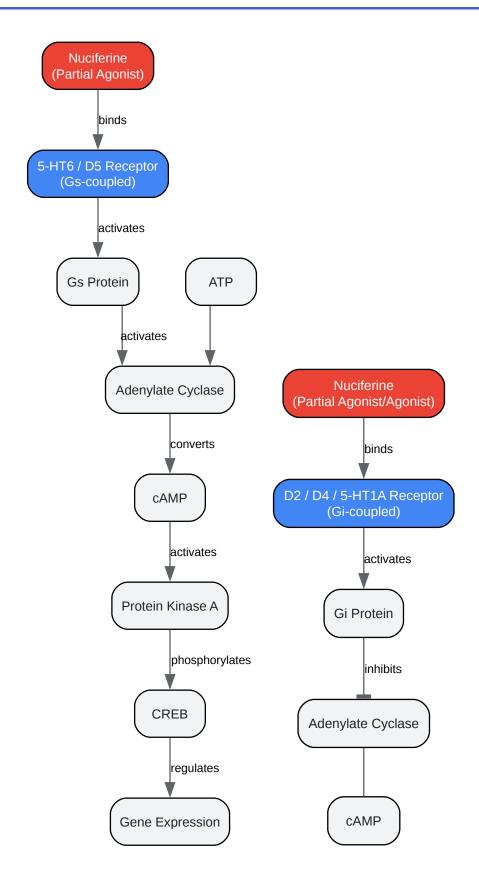
The following are generalized methodologies for the key experiments cited. For specific details, it is recommended to consult the NIMH PDSP online resources.[2]

Radioligand Receptor Binding Assays

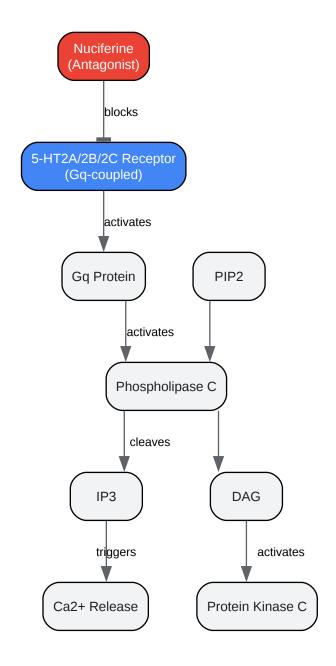
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

General Procedure:

- Preparation of Cell Membranes: Cell lines stably or transiently expressing the receptor of interest are cultured and harvested. The cells are lysed, and the cell membranes are isolated by centrifugation.
- Binding Reaction: The cell membranes are incubated in a buffer solution containing a specific radioligand (e.g., [³H]Ketanserin for 5-HT_{2a} receptors) and varying concentrations of the test compound (nuciferine).
- Incubation: The reaction mixture is incubated to allow for competitive binding between the radioligand and the test compound to the receptors.



- Separation of Bound and Free Ligand: The mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
- Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
- Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The K_i is then calculated from the IC₅₀ using the Cheng-Prusoff equation.



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. Nuciferine - Wikipedia [en.wikipedia.org]

- 2. In Vitro and In Vivo Characterization of the Alkaloid Nuciferine PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Characterization of the Alkaloid Nuciferine | PLOS One [journals.plos.org]
- 4. In Vitro and In Vivo Characterization of the Alkaloid Nuciferine PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacokinetics of Nuciferine and N-Nornuciferine, Two Major Alkaloids From Nelumbo nucifera Leaves, in Rat Plasma and the Brain [frontiersin.org]
- 6. Pharmacokinetics of Nuciferine and N-Nornuciferine, Two Major Alkaloids From Nelumbo nucifera Leaves, in Rat Plasma and the Brain PMC [pmc.ncbi.nlm.nih.gov]
- 7. doaj.org [doaj.org]
- To cite this document: BenchChem. [The Pharmacological Profile of N-Allylnornuciferine: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15474314#pharmacological-profile-of-n-allylnornuciferine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

